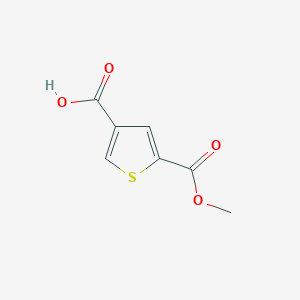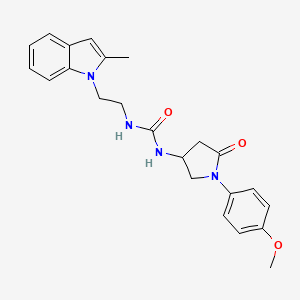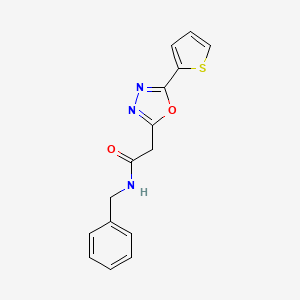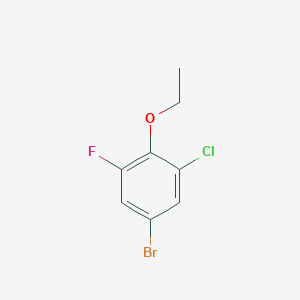![molecular formula C13H9ClFNO B2685129 4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol CAS No. 674284-72-1](/img/structure/B2685129.png)
4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol” is a Schiff base ligand . It has a molecular formula of C13H9ClFNO and a molecular weight of 249.67 . This compound is used in the preparation of benzylacetones which promote anti-fungal activity .
Synthesis Analysis
The Schiff base ligand, this compound, was synthesized in a methanolic medium. It was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield was 73.91%, with a brown color .Molecular Structure Analysis
The Schiff base ligand and its metal (II) complexes were characterized using various techniques such as Fourier-Transform Infrared, Ultraviolet-visible, and Nuclear Magnetic Resonance Spectroscopy . The deprotonated bidentate Schiff base ligand coordinated to the metal (II) ion via the azomethine nitrogen and phenolic oxygen .Chemical Reactions Analysis
The Schiff base ligand forms complexes with various metal (II) ions, including Mn (II), Co (II), Ni (II), Cu (II), and Zn (II). These complexes have the general formula [M(L)2(H2O)2], where L is the Schiff base ligand and M is the metal ion .Physical And Chemical Properties Analysis
The compound has a brown color and a melting point greater than 350°C . Its molar conductance is 16 Ohm−1·cm2·mol−1 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Approaches and Characterization : The oxidative polycondensation of related phenolic compounds has been investigated, revealing optimal conditions for high yield and molecular weight of the synthesized oligomers. These compounds have been characterized using techniques like 1H-NMR, FT-IR, UV–Vis, and elemental analysis, highlighting their stability and potential for further applications (Kaya & Gül, 2004).
Applications in Material Science
Thermal Degradation Studies : Investigations into the thermal degradation of oligomer-metal complexes derived from similar compounds have shown enhanced stability against thermo-oxidative decomposition, suggesting applications in materials resistant to high temperatures (Kaya & Gül, 2004).
Biological Activities
Biological Activity and Metal Complex Formation : Research into novel compounds closely related to 4-chloro-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol has explored their ability to form metal complexes and their biological activities. These studies provide insights into the molecular properties suitable for metal ion coordination and the potential antimicrobial activities of these compounds (Palreddy et al., 2015).
Sensor Applications
Solvatochromism and Sensing Applications : Compounds with similar structures have demonstrated solvatochromic properties, making them suitable as probes for investigating solvent mixtures and as switches triggered by changes in the polarity of the medium. Such properties indicate potential applications in sensing technologies (Nandi et al., 2012).
Fluorescence and Chemosensor Development
Fluorescent Chemosensors : The development of chemosensors based on similar compounds has shown high selectivity and sensitivity for detecting metal ions and other analytes, underscoring the potential of these materials in environmental monitoring and diagnostic applications (Roy, 2021).
Molecular Docking and Computational Studies
Docking and Computational Insights : Studies incorporating computational and docking approaches have explored the interaction of related Schiff base compounds with enzymes and proteins, providing a foundation for the design of novel inhibitors with potential therapeutic applications (Kusmariya & Mishra, 2015).
Mecanismo De Acción
The Schiff base ligand and its metal (II) complexes were tested for their antibacterial activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi). The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Safety and Hazards
Direcciones Futuras
Research on Schiff base metal complexes is ongoing, with a focus on their biological activity. The aim is to discover safe and effective therapeutic agents for the treatment of bacterial infections and cancers . The increased antibacterial activity of the metal (II) complexes compared to the free Schiff base ligand suggests potential for further exploration .
Propiedades
IUPAC Name |
4-chloro-2-[(2-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFWXQFFPMLFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-5,5'-bibenzo[d][1,3]dioxole (racemic)](/img/structure/B2685046.png)






![N-(4-Bromophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2685057.png)
![5-O-(9H-Fluoren-9-ylmethyl) 7a-O-methyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B2685059.png)
![6-Cyclopropyl-2-[[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2685064.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile](/img/structure/B2685067.png)
![2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2685068.png)
